2-(2-Hydroxyethyl)benzene-1,4-diol
Overview
Description
“2-(2-Hydroxyethyl)benzene-1,4-diol” is an aromatic organic compound that is a type of phenol, a derivative of benzene . It has two hydroxyl groups bonded to a benzene ring in a para position . It is also known as Hydroquinone . It is a white granular solid . Substituted derivatives of this parent compound are also referred to as hydroquinones .
Synthesis Analysis
The synthesis of “2-(2-Hydroxyethyl)benzene-1,4-diol” involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “2-(2-Hydroxyethyl)benzene-1,4-diol” consists of a benzene ring with two hydroxyl groups (−OH) substituted onto it . These aromatic compounds are classed as phenols .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Hydroxyethyl)benzene-1,4-diol” include a molar mass of 154.16, a density of 1.321±0.06 g/cm3, a boiling point of 355.4±27.0 °C, and a flashing point of 182.6°C .Scientific Research Applications
Synthesis Applications
- Synthesis of Para-Disubstituted Benzenes : The compound 2-(2-Hydroxyethyl)benzene-1,4-diol can be synthesized from 1,4-diketones, which are obtained by reacting acetylides with aldehydes, forming but-2-yne-1,4-diols. This synthesis pathway involves multiple steps, including triple bond reduction, oxidation, and ring-closing metathesis, leading to 2-cyclohexene-1,4-diols. Dehydration typically through acid treatment then yields benzenes with 1,4-substituents. This process is used in synthesizing C5-aryl carbohydrates (Ziffle, Cheng, & Clive, 2010).
Metal Complexation Studies
- Transition Metal Complex Formation : In pharmaceutical research, 2-(2-Hydroxyethyl)benzene-1,4-diol has been studied for its ability to form complexes with transition metal ions. This process is significant in developing selective and expeditious spectrophotometric methods for determining metal complexation in pharmaceuticals. The stability constant of various complexes, such as with Ag(I), Pd(II), and Cd(II), has been determined, indicating potential applications in drug development and treatment of conditions like gastritis and peptic ulcers (Kaushik, Bharadwaj, & Jaiswal, 2022).
Antioxidant Behavior
- Antioxidant Properties : The compound demonstrates significant antioxidant behavior, particularly in its interaction with peroxyl radicals and molecular oxygen. The reaction of hydroquinones (benzene-1,4-diols) with peroxyl radicals forms 1,4-semiquinone radicals. These radicals display variable antioxidant activity due to their reaction with molecular oxygen. This behavior is crucial in understanding the role of hydroquinones as natural chain-breaking antioxidants (Valgimigli et al., 2008).
Material Science Applications
- Polyurethane Synthesis : In the field of material science, 2-(2-Hydroxyethyl)benzene-1,4-diol is used in the synthesis of novel polyurethanes containing tricyanocyclopropyl groups. These polyurethanes exhibit desirable properties like good solubility in organic solvents, thermal stability, and piezoelectric coefficients suitable for device applications. This indicates potential applications in areas such as microelectronics and optoelectronics (Lee & Park, 2001).
Environmental and Recovery Applications
- Palladium Recovery : The compound is also relevant in environmental applications, particularly in the selective recovery of palladium from spent automotive catalysts. Research has focused on developing an effective extraction system utilizing derivatives of 2-(2-Hydroxyethyl)benzene-1,4-diol for the selective separation of palladium, indicating its utility in resource recovery and environmental sustainability (Traeger et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(2-hydroxyethyl)benzene-1,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5,9-11H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDDFOFVIFIUME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597352 | |
Record name | 2-(2-Hydroxyethyl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)benzene-1,4-diol | |
CAS RN |
13398-95-3 | |
Record name | 2-(2-Hydroxyethyl)-1,4-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13398-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Hydroxyethyl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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